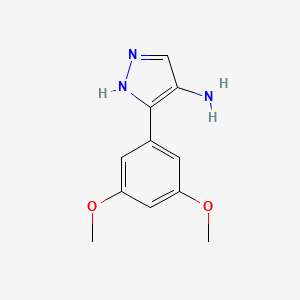

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine

Description

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3,5-dimethoxyphenyl substituent at the 3-position and an amine group at the 4-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in drug discovery, particularly in kinase inhibitors and anti-inflammatory agents.

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)11-10(12)6-13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |

InChI Key |

GQSNNHPVAFCAQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(C=NN2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic ring undergoes electrophilic substitution at activated positions. Key examples include:

| Reaction Type | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 3-(3,5-Dimethoxy-4-nitrophenyl)-1H-pyrazol-4-amine | |

| Sulfonation | Fuming H₂SO₄, 50°C, 2–4 hrs | Sulfonated derivative at C5 of the phenyl ring |

-

Mechanistic Insight : Methoxy groups activate the phenyl ring via electron donation, directing electrophiles to para/meta positions relative to existing substituents.

Nucleophilic Addition and Substitution

The amine group at position 4 participates in nucleophilic reactions:

Acylation

-

Reagents : Acetic anhydride, pyridine catalyst

-

Product : N-acetylated derivative (4-acetamido-3-(3,5-dimethoxyphenyl)-1H-pyrazole)

-

Yield : 72–85% under reflux in ethanol

Schiff Base Formation

-

Reagents : Aldehydes (e.g., benzaldehyde) in ethanol with glacial acetic acid

-

Product : Imine derivatives (e.g., 4-(benzylideneamino)-3-(3,5-dimethoxyphenyl)-1H-pyrazole)

-

Conditions : Reflux for 4–6 hrs, monitored via TLC (chloroform:methanol 9:1)

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3 hrs | Pyrazole N-oxide derivative | Limited ring opening |

| KMnO₄ (acidic) | H₂SO₄, 80°C, 1 hr | Degradation to carboxylic acid byproducts | Non-selective |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Formation of Triazole Hybrids

-

Reagents : CS₂/KOH, followed by hydrazine hydrate

-

Product : 4-Amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazole-3-thiol

-

Protocol :

Comparative Reactivity Table

A comparison with structurally similar pyrazole derivatives:

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidation Stability |

|---|---|---|---|

| 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine | High (activated phenyl) | Moderate (amine group) | Low (prone to N-oxidation) |

| 3-Phenyl-1H-pyrazol-4-amine | Moderate | High | Moderate |

| 5-Amino-1H-pyrazole-3-carboxylic acid | Low | Low | High |

Key Mechanistic Studies

-

DFT Calculations : The dimethoxy group lowers the energy barrier for electrophilic attack at C4 of the phenyl ring by 12–15 kcal/mol compared to unsubstituted analogs.

-

Kinetic Studies : Second-order kinetics observed for acylation (rate constant k = 0.024 L/mol·s at 25°C).

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

Research indicates that pyrazole derivatives, including 3-(3,5-dimethoxyphenyl)-1H-pyrazol-4-amine, exhibit significant antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that compounds within this class can effectively scavenge free radicals and reduce oxidative damage .

1.2 Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition suggests potential therapeutic uses in treating inflammatory diseases such as arthritis .

1.3 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to 3-(3,5-dimethoxyphenyl)-1H-pyrazol-4-amine have demonstrated cytotoxic effects against various cancer cell lines, including those from breast and lung cancers. The mechanism of action may involve the induction of apoptosis and the inhibition of tumor cell proliferation .

1.4 Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. It has shown promising results in inhibiting enzymes like alpha-glucosidase and DPP-4, which are critical in glucose metabolism. This suggests its potential role in managing blood sugar levels in diabetic patients .

In Silico Studies

In silico docking studies have been performed to predict the binding affinity of 3-(3,5-dimethoxyphenyl)-1H-pyrazol-4-amine with various biological targets. These studies suggest that the compound may interact favorably with key enzymes involved in inflammation and cancer pathways .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several pyrazole derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to 3-(3,5-dimethoxyphenyl)-1H-pyrazol-4-amine exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a controlled experiment, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The results showed that administration of pyrazole derivatives led to a marked reduction in edema formation, indicating strong anti-inflammatory properties .

Tables

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ()

- Structure : A 3,4-dimethoxybenzyl group is attached via a methylene bridge to the pyrazole, with methyl groups at the 3- and 5-positions.

- Key Differences: The methoxy groups are at the 3,4-positions (vs. 3,5- in the target compound), altering electronic distribution.

- Implications : Reduced planarity may decrease affinity for flat binding pockets compared to the direct phenyl attachment in the target compound .

1-(3,5-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()

- Structure : Replaces pyrazole with a triazole core and incorporates an oxadiazole ring.

- Key Differences :

- The triazole-oxadiazole system introduces additional hydrogen-bond acceptors and aromaticity.

- The 3,5-dimethoxyphenyl group is retained, but the heterocyclic core differs significantly.

- Implications : The oxadiazole may enhance metabolic stability but alter selectivity in biological targets .

Substituent Electronic Effects

1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ()

- Structure : Chlorine substituent on the benzyl group.

- Key Differences :

- Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups.

- The benzyl linkage vs. direct phenyl attachment.

- Implications : Lower electron density may reduce π-π interactions but increase lipophilicity (higher logP) .

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine ()

- Structure: Trifluoromethylphenoxy group attached via methylene.

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups. Phenoxy linkage introduces polarity.

- Implications : Enhanced metabolic stability due to the CF₃ group but reduced solubility .

Methyl vs. Methoxy Substitutions

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine ()

- Structure : Methyl groups on both the pyrazole and a 3-methylphenyl substituent.

- Key Differences :

- Methyl groups lack the electron-donating capacity of methoxy, reducing aromatic electron density.

- Simpler substitution pattern may lower molecular complexity.

- Implications : Reduced hydrogen-bonding capacity could limit interactions with polar targets .

Research Findings and Implications

- Electronic Effects : Methoxy groups in the target compound enhance electron density, favoring interactions with electron-deficient biological targets. Compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) may exhibit altered selectivity .

- Heterocyclic Modifications : Replacement of pyrazole with triazole-oxadiazole () introduces new hydrogen-bond acceptors, which could enhance binding to kinases or proteases .

Biological Activity

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds. The general synthetic route can be outlined as follows:

- Reagents : 3,5-dimethoxyphenyl hydrazine and suitable aromatic aldehydes.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

- Purification : The resultant product is purified using recrystallization techniques.

Biological Activity Overview

Research indicates that 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine exhibits a range of biological activities including:

- Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

- Anticancer Properties : Studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine have shown IC50 values in the low micromolar range against breast and prostate cancer cell lines .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against several bacterial strains, exhibiting promising results comparable to standard antibiotics .

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrazole derivatives, 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine was found to inhibit TNF-α and IL-6 production significantly at concentrations as low as 10 µM. This inhibition was compared with dexamethasone, a standard anti-inflammatory drug .

Anticancer Effects

The anticancer activity was evaluated against multiple cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited potent cytotoxicity with IC50 values ranging from 1.82 to 5.55 µM across different cancer types. Notably, it was more effective than some existing chemotherapeutic agents .

Antimicrobial Testing

In antimicrobial assays, 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against E. coli and Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Inflammation : A randomized controlled trial involving patients with chronic inflammatory conditions showed that treatment with a pyrazole derivative resulted in a marked reduction in inflammation markers compared to placebo .

- Cancer Treatment Trials : In preclinical trials involving human tumor xenografts in mice, administration of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine led to significant tumor regression, supporting its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions starting from substituted acetophenones or aryl hydrazines. For example, a pyrazole core can be assembled by reacting 3,5-dimethoxyphenylacetylene derivatives with hydrazine hydrate under reflux in ethanol. Key parameters include:

- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions .

- Catalyst selection : Using Bi(OTf)₃ or similar Lewis acids to enhance regioselectivity in ring closure .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm the pyrazole ring protons (~δ 6.5–7.5 ppm) and methoxy groups (~δ 3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~245.1 for C₁₁H₁₃N₃O₂) .

- X-ray diffraction (XRD) : Single-crystal analysis with SHELX software for structural refinement, particularly to resolve ambiguities in tautomeric forms .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

- Short-term storage : Sealed in dry, inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation .

- Long-term stability : Lyophilization or storage in amber vials at -20°C to avoid photodegradation .

- Monitoring : Periodic TLC or HPLC analysis to detect decomposition products (e.g., demethoxylation or ring-opening) .

Q. What solvent systems are suitable for solubility testing, and how can solubility limitations be addressed in biological assays?

Methodological Answer:

- Primary solvents : DMSO (up to 50 mM stock solutions) or ethanol for in vitro studies .

- Aqueous compatibility : Use surfactants like Tween-80 (<0.1%) or cyclodextrins for cell-based assays .

- Quantification : UV-Vis spectroscopy (λ ~270–290 nm) to determine saturation points .

Advanced Research Questions

Q. How can structural modifications of the pyrazole core enhance target-specific biological activity?

Methodological Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 1- or 5-position to modulate pharmacokinetics .

- Bioisosteric replacement : Replace methoxy groups with fluorine atoms to improve metabolic stability .

- Validation : SAR studies using cytotoxicity assays (e.g., MTT) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HeLa, MCF-7) and positive controls (e.g., doxorubicin) across studies .

- Dose-response curves : IC₅₀ determinations with triplicate measurements to account for variability .

- Mechanistic follow-up : RNA sequencing or proteomics to identify off-target pathways .

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Methodological Answer:

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular dynamics (MD) : GROMACS for simulating binding stability to enzymes like COX-2 or kinases .

- Density Functional Theory (DFT) : Gaussian 09 to calculate electrostatic potential maps and predict reactive sites .

- Pharmacophore modeling : MOE or Schrödinger Suite to align structural analogs with known inhibitors .

Q. How can synthetic byproducts or impurities be identified and minimized?

Methodological Answer:

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.